molecular formula C5H8ClNO3 B15179539 N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride CAS No. 127080-01-7

N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride

Cat. No.: B15179539
CAS No.: 127080-01-7
M. Wt: 165.57 g/mol
InChI Key: QAMONYHPYGTACP-DAXSKMNVSA-N
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Description

N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride is a chemical compound with the molecular formula C5H8ClNO3. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of an ethanimidoyl chloride group attached to an ethoxycarbonyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

CH3C(NH)Cl+ClCOOEtCH3C(NHCOOEt)Cl\text{CH3C(NH)Cl} + \text{ClCOOEt} \rightarrow \text{CH3C(NHCOOEt)Cl} CH3C(NH)Cl+ClCOOEt→CH3C(NHCOOEt)Cl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of ethanimidoyl and ethoxycarbonyl derivatives.

    Condensation Reactions: It can react with amines to form urea derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Condensation Reagents: Amines are commonly used in condensation reactions to form urea derivatives.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted ethanimidoyl derivatives can be formed.

    Hydrolysis Products: Hydrolysis leads to the formation of ethanimidoyl and ethoxycarbonyl derivatives.

    Condensation Products: Urea derivatives are formed when reacting with amines.

Scientific Research Applications

N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Research: The compound is used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The ethoxycarbonyl group can stabilize the intermediate formed during the reaction, facilitating the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

    Ethyl chloroformate: Similar in structure but lacks the ethanimidoyl group.

    N-((Ethoxycarbonyl)oxy)ethanimidoyl bromide: Similar but with a bromide group instead of chloride.

    N-((Methoxycarbonyl)oxy)ethanimidoyl chloride: Similar but with a methoxycarbonyl group instead of ethoxycarbonyl.

Uniqueness

N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride is unique due to its combination of the ethanimidoyl and ethoxycarbonyl groups, which confer specific reactivity and stability properties. This makes it a valuable intermediate in various chemical synthesis processes.

Properties

CAS No.

127080-01-7

Molecular Formula

C5H8ClNO3

Molecular Weight

165.57 g/mol

IUPAC Name

[(Z)-1-chloroethylideneamino] ethyl carbonate

InChI

InChI=1S/C5H8ClNO3/c1-3-9-5(8)10-7-4(2)6/h3H2,1-2H3/b7-4-

InChI Key

QAMONYHPYGTACP-DAXSKMNVSA-N

Isomeric SMILES

CCOC(=O)O/N=C(/C)\Cl

Canonical SMILES

CCOC(=O)ON=C(C)Cl

Origin of Product

United States

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